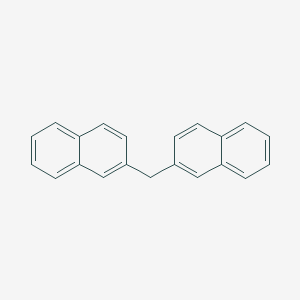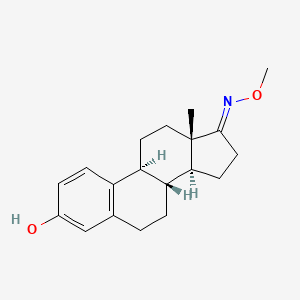![molecular formula C8H12 B14747983 Tricyclo[3.3.0.02,6]octane CAS No. 250-21-5](/img/structure/B14747983.png)
Tricyclo[3.3.0.02,6]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.3.0.02,6]octane is a highly strained, rigidly-fused ring system with the molecular formula C8H12. This compound is characterized by its unique structure, which includes a puckered four-member ring and two five-member rings. The compound’s structure has been determined through electron diffraction studies, revealing its D2d symmetry .
Méthodes De Préparation
Tricyclo[3.3.0.02,6]octane can be synthesized from cis, cis-1,5-cyclooctadiene through mercury-sensitized photoisomerization. This method involves the use of mercury vapor to sensitize the photoisomerization process, leading to the formation of the tricyclic structure
Analyse Des Réactions Chimiques
Tricyclo[3.3.0.02,6]octane undergoes various chemical reactions, including thermal isomerization and pyrolysis. The thermal isomerization of this compound in the gas phase at 1.5 mm pressure and temperatures ranging from 327 to 366°C is a homogeneous, first-order reaction. The major products of this reaction include 4-vinylcyclohexene, 1,3-butadiene, and 1,5-cyclooctadiene . Common reagents and conditions used in these reactions include high temperatures and controlled pressure environments.
Applications De Recherche Scientifique
Tricyclo[3.3.0.02,6]octane has been studied for its unique structural properties and its potential applications in various fields. In chemistry, it serves as a model compound for studying strained ring systems and their reactivity. Its rigid structure makes it an interesting subject for electron diffraction studies, providing insights into bond angles and interatomic distances
Mécanisme D'action
The mechanism by which tricyclo[3.3.0.02,6]octane exerts its effects is primarily related to its structural rigidity and strain. The compound’s highly puckered rings and unique bond angles contribute to its reactivity and stability. The molecular targets and pathways involved in its reactions are influenced by the strain energy within the tricyclic system, which drives the isomerization and decomposition processes .
Comparaison Avec Des Composés Similaires
Tricyclo[3.3.0.02,6]octane can be compared to other similar compounds, such as bicyclo[3.2.1]octane and tricyclo[3.2.1.02,7]octane. These compounds share similar tricyclic structures but differ in their ring sizes and bond angles. For example, bicyclo[3.2.1]octane has a different arrangement of rings and is less strained compared to this compound . The unique structural features of this compound, such as its highly puckered four-member ring, distinguish it from these related compounds.
Conclusion
This compound is a fascinating compound with unique structural properties and significant potential for scientific research. Its synthesis, reactivity, and applications in various fields make it an important subject for further study. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into the behavior of strained ring systems.
Propriétés
Numéro CAS |
250-21-5 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
tricyclo[3.3.0.02,8]octane |
InChI |
InChI=1S/C8H12/c1-3-6-7-4-2-5(1)8(6)7/h5-8H,1-4H2 |
Clé InChI |
BNYIYJWHXMAEIE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C2C1CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



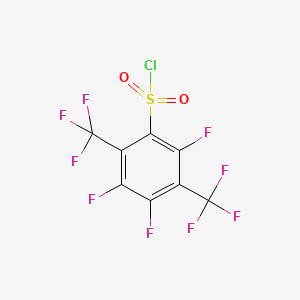
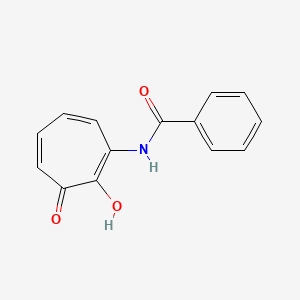
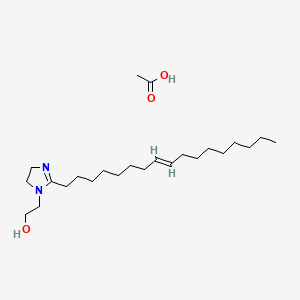
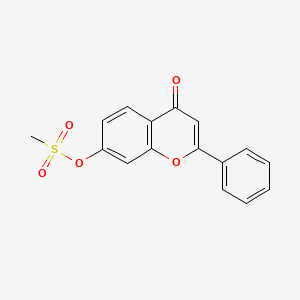
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
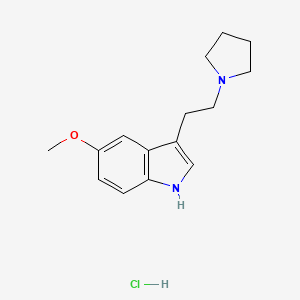
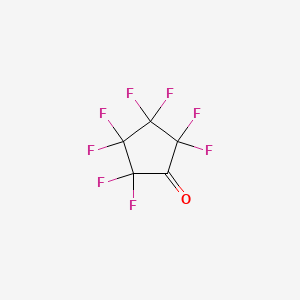
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
